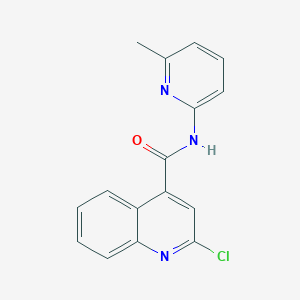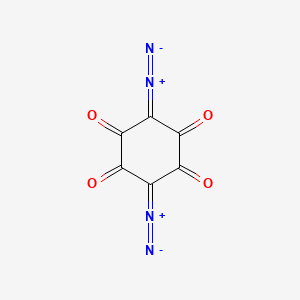
3,6-Bis(diazo)cyclohexane-1,2,4,5-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- is a unique organic compound characterized by the presence of two diazo groups attached to a cyclohexanetetrone core The diazo groups consist of two linked nitrogen atoms, which are highly reactive and can participate in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- typically involves the diazotization of primary amines. One common method is the reaction of primary aliphatic amines with nitrous acid, which generates diazonium salts. These salts can then be converted into diazo compounds under specific conditions . Another method involves the oxidation of free hydrazones using oxidizing agents like iodosylbenzene .
Industrial Production Methods
Industrial production of diazo compounds often involves large-scale diazotization reactions. These processes require careful control of reaction conditions to ensure safety and maximize yield. The use of sulfonic acid-based cation-exchange resins as proton sources for diazotization in water has been reported as an efficient and environmentally friendly method .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.
Substitution: The diazo groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with diazo compounds include oxidizing agents like iodosylbenzene, reducing agents, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions with 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carbenes, which are highly reactive intermediates that can participate in further reactions .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- involves the generation of highly reactive intermediates, such as carbenes, through the decomposition of the diazo groups. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions into C-H and C-C bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N2CHCOOEt): A commercially relevant diazo compound used in various chemical reactions.
Uniqueness
1,2,4,5-Cyclohexanetetrone, 3,6-bis(diazo)- is unique due to its cyclohexanetetrone core and the presence of two diazo groups. This structure provides distinct reactivity and potential for forming complex molecules through various chemical reactions. Its ability to generate carbenes and participate in cycloaddition reactions makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
7232-20-4 |
|---|---|
Molekularformel |
C6N4O4 |
Molekulargewicht |
192.09 g/mol |
IUPAC-Name |
3,6-didiazocyclohexane-1,2,4,5-tetrone |
InChI |
InChI=1S/C6N4O4/c7-9-1-3(11)5(13)2(10-8)6(14)4(1)12 |
InChI-Schlüssel |
CMTGLVXQARAGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=[N+]=[N-])C(=O)C(=O)C(=[N+]=[N-])C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
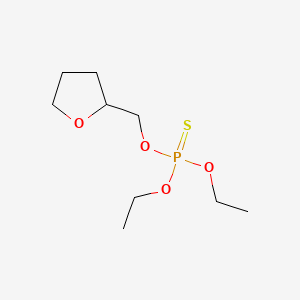
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
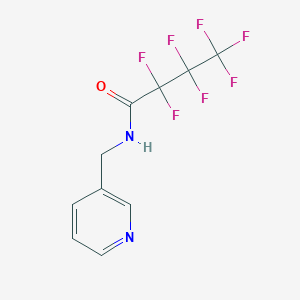
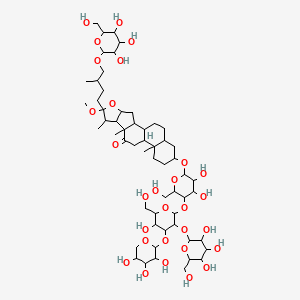
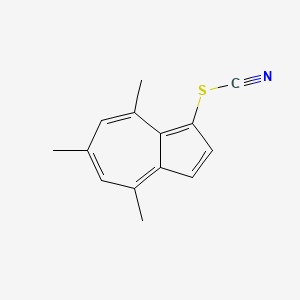
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

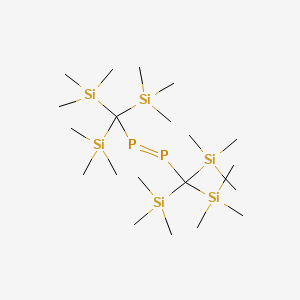
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
